

# Application Note: Identification and Quantification of Amitriptylinoxide Metabolites in Human Urine

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Compound of Interest		
Compound Name:	Amitriptylinoxide	
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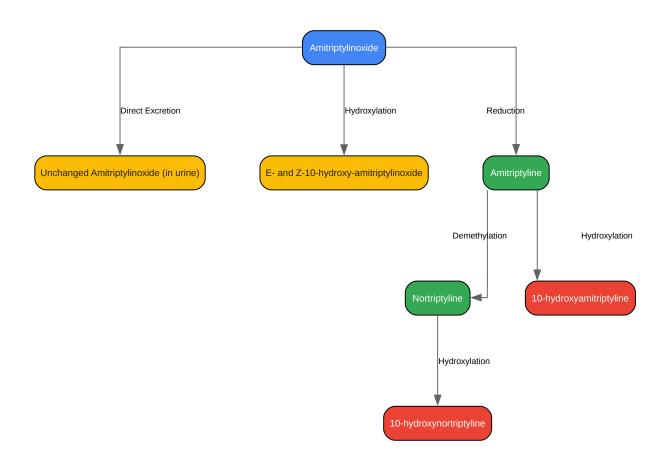
## Introduction

Amitriptylinoxide, a prodrug of the tricyclic antidepressant amitriptyline, undergoes extensive metabolism prior to excretion. The analysis of its urinary metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology. This application note provides detailed protocols for the extraction, identification, and quantification of amitriptylinoxide and its primary metabolites in human urine using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## **Metabolic Pathway of Amitriptylinoxide**

Amitriptylinoxide is metabolized through several pathways. A significant portion is excreted unchanged. Another key pathway involves its reduction to amitriptyline, which then follows its known metabolic routes, including demethylation to nortriptyline and hydroxylation. Additionally, amitriptylinoxide itself can be hydroxylated. The major metabolites found in urine include unchanged amitriptylinoxide, E- and Z-10-hydroxy-amitriptylinoxide, and metabolites of amitriptyline such as 10-hydroxynortriptyline.[1][2][3]





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Caption: Metabolic pathway of amitriptylinoxide.

# **Quantitative Data Summary**

The following table summarizes the urinary excretion of **amitriptylinoxide** and its metabolites after administration.

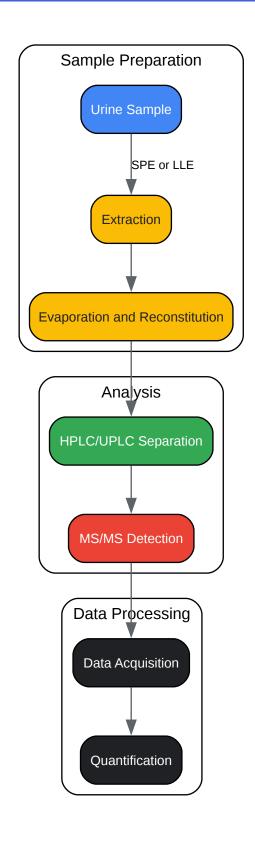


Compound	Administration Route	% of Dose Excreted in Urine	Reference
Unchanged Amitriptylinoxide	Single IV Dose (50 mg)	34% (average)	[1]
Unchanged Amitriptylinoxide	Single Oral Dose (50 mg)	22% (average)	[1]
Unchanged Amitriptylinoxide	Continuous Therapy	28%	[1]
E- and Z-10-hydroxy- amitriptylinoxide	Continuous Therapy	8-9%	[1]
10- hydroxynortriptyline	Single Oral Dose of Amitriptyline (25 mg)	~40%	[2]

# **Experimental Protocols**

A general workflow for the analysis of amitriptylinoxide metabolites in urine is depicted below.





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Caption: General experimental workflow.



## **Protocol 1: Solid-Phase Extraction (SPE)**

This protocol is adapted for the extraction of tricyclic antidepressants and their metabolites from urine.

#### Materials:

- Oasis WCX µElution solid-phase extraction plates
- Methanol
- Deionized water
- 4% Phosphoric acid
- 10 mM Ammonium acetate, pH 6
- Acetonitrile (ACN)
- Formic acid

#### Procedure:

- Sample Pre-treatment: Mix 200 μL of urine sample with 200 μL of 4% phosphoric acid.[4]
- SPE Plate Conditioning: Condition the wells of the Oasis WCX μElution plate with 200 μL of methanol, followed by 200 μL of deionized water.[4]
- Loading: Load the 400 μL of the pre-treated sample onto the conditioned SPE plate.[4]
- Washing: Wash the wells with 200  $\mu$ L of 10 mM ammonium acetate (pH 6), followed by 200  $\mu$ L of methanol.[4]
- Elution: Elute the analytes with two 25 μL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid. Combine the eluates.[4]
- Injection: The resulting solution can be directly injected into the LC-MS/MS system.[4]



## **Protocol 2: Liquid-Liquid Extraction (LLE)**

This protocol provides an alternative method for sample clean-up.

• n-Hexane

Materials:

- 0.5 M NaOH
- Glass test tubes
- Vortex mixer
- Centrifuge

#### Procedure:

- Sample Preparation: To 1.0 mL of urine in a glass tube, add a specific volume of internal standard.
- Alkalinization: Add 0.5 M NaOH to alkalinize the sample.
- Extraction: Add 4 mL of n-hexane and vortex for 5 minutes.
- Phase Separation: Centrifuge at 2000 rpm for 10 minutes.
- Collection: Transfer the upper organic layer to a clean tube.
- Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in a suitable mobile phase for injection.

## **Protocol 3: HPLC-UV Analysis**

This protocol is suitable for the quantification of amitriptyline and its primary metabolites.

#### Instrumentation:



- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[5]
- Mobile Phase: Acetonitrile and water (50:50 v/v), with pH adjusted to 5 using phosphoric acid.[5]
- Flow Rate: 0.6 mL/min.[5]
- Detection Wavelength: 254 nm.[5]
- Injection Volume: 20 μL.

## **Protocol 4: UPLC-MS/MS Analysis**

This protocol offers high sensitivity and selectivity for the detection of a broad range of metabolites.

#### Instrumentation:

- UPLC System: An ultra-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A sub-2-μm particle column (e.g., Acquity UPLC BEH C18).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analytes of interest. A typical run time is 2.5-6 minutes.[6][7]
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).

#### Representative MRM Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Amitriptyline	278.2	91.1
Nortriptyline	264.2	233.1
Amitriptylinoxide	294.2	276.2
10-OH-Amitriptyline	294.2	207.1
10-OH-Nortriptyline	280.2	193.1

(Note: These are representative values and should be optimized for the specific instrument used.)

### Conclusion

The protocols outlined in this application note provide a robust framework for the identification and quantification of **amitriptylinoxide** metabolites in urine. The choice between SPE and LLE for sample preparation will depend on the laboratory's specific requirements for sample throughput and desired level of automation. For sensitive and specific detection, UPLC-MS/MS is the recommended analytical technique. Proper method validation should be performed to ensure accuracy and precision.

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